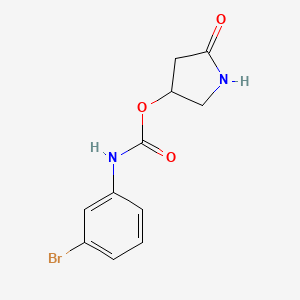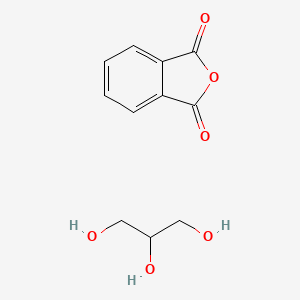
2-Benzofuran-1,3-dione;propane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuran-1,3-dione;propane-1,2,3-triol can be achieved through several methods. One common approach involves the Diels-Alder reaction between furan and maleic anhydride, followed by dehydration to form the benzofuran-1,3-dione structure . The reaction typically occurs under solvent-free conditions at room temperature, yielding high selectivity and efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biomass-derived furan and maleic anhydride. The process includes a Diels-Alder cycloaddition followed by dehydration using mixed-sulfonic carboxylic anhydrides in methanesulfonic acid . This method ensures high yield and selectivity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzofuran-1,3-dione;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the benzofuran-1,3-dione moiety into more reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Benzofuran-1,3-dione;propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Benzofuran-1,3-dione;propane-1,2,3-triol exerts its effects involves interactions with molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, influencing biochemical processes. The glycerol component may enhance solubility and bioavailability, facilitating the compound’s action in biological systems.
Vergleich Mit ähnlichen Verbindungen
Phthalic Anhydride: Similar in structure but lacks the glycerol component.
Maleic Anhydride: Shares the anhydride functional group but differs in the overall structure.
Glycerol Derivatives: Compounds like glycerol monoesters or diesters have similar glycerol components but different functional groups.
Eigenschaften
CAS-Nummer |
26655-24-3 |
|---|---|
Molekularformel |
C11H12O6 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
2-benzofuran-1,3-dione;propane-1,2,3-triol |
InChI |
InChI=1S/C8H4O3.C3H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-1-3(6)2-5/h1-4H;3-6H,1-2H2 |
InChI-Schlüssel |
QLEITUFVKZSFRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C(C(CO)O)O |
Verwandte CAS-Nummern |
26655-24-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


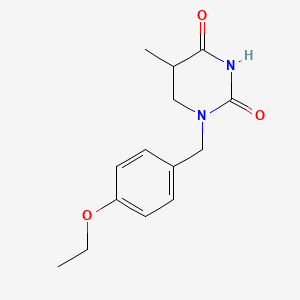
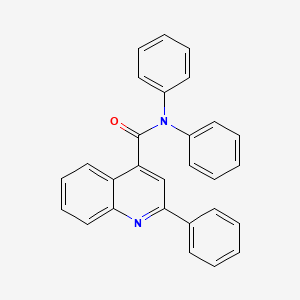
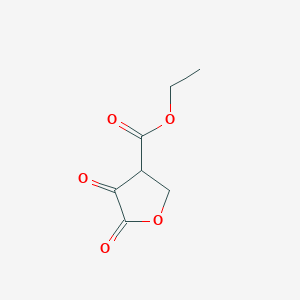
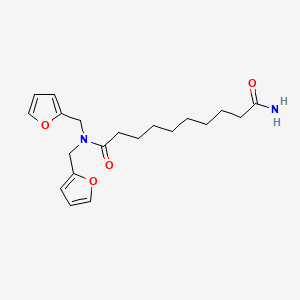
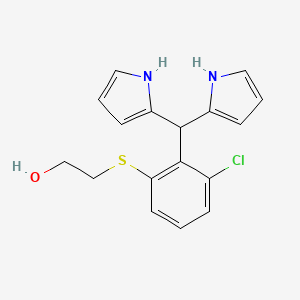
![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)
![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)

![4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one](/img/structure/B12901835.png)
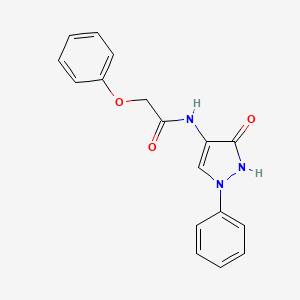
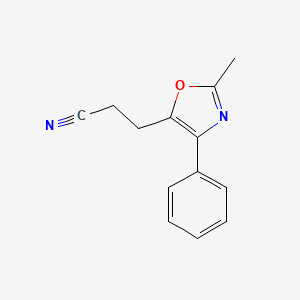
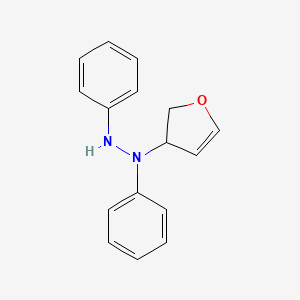
![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)
